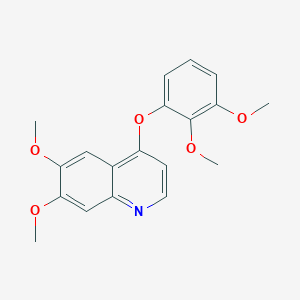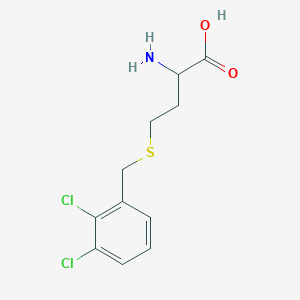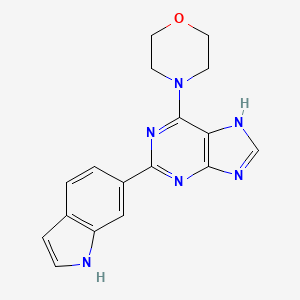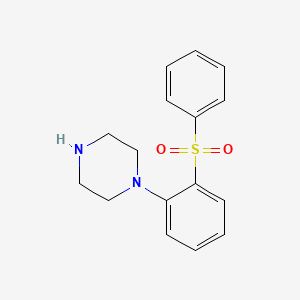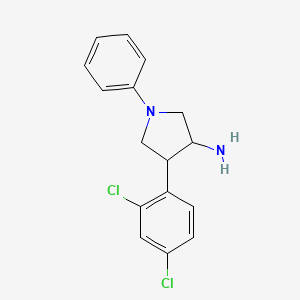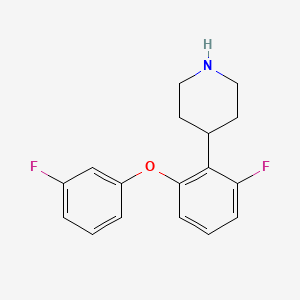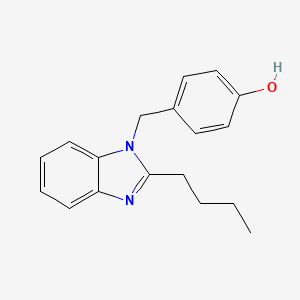
4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a phenol group attached to a benzimidazole ring, which is further substituted with a butyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol typically involves the reaction of 2-butylbenzimidazole with a phenol derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as hypertension and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and leading to vasodilation and reduced blood pressure.
Vergleich Mit ähnlichen Verbindungen
4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol can be compared with other benzimidazole derivatives, such as:
4-(2-Butyl-benzoimidazol-1-ylmethyl)-3-nitro-benzoic acid: This compound has a nitro group instead of a phenol group, which can significantly alter its chemical and biological properties.
4-(2-Butyl-benzoimidazol-1-ylmethyl)-3-methoxy-benzoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C18H20N2O |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-[(2-butylbenzimidazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C18H20N2O/c1-2-3-8-18-19-16-6-4-5-7-17(16)20(18)13-14-9-11-15(21)12-10-14/h4-7,9-12,21H,2-3,8,13H2,1H3 |
InChI-Schlüssel |
SSRIUMAFZMGUFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





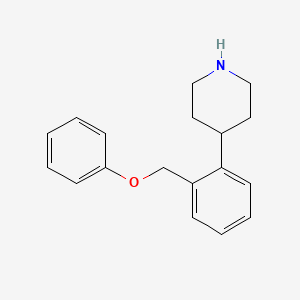
![4-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10843295.png)

